Unique Spliceosome Stalling Activity of cp028 (B028) Differentiates it from Other Splicing Inhibitors
The compound, referred to as cp028, uniquely stalls the human spliceosome at a specific intermediate stage (B028 complex) during the transition from pre-catalytic B to activated Bact complexes [1]. This precise stalling mechanism is distinct from other known splicing inhibitors like Spliceostatin A or Pladienolide B, which target different stages of spliceosome assembly (e.g., SF3B complex formation) [2].
| Evidence Dimension | Spliceosome Stalling Stage |
|---|---|
| Target Compound Data | Stalls spliceosome at B028 complex (an intermediate between B and Bact complexes) |
| Comparator Or Baseline | Spliceostatin A / Pladienolide B |
| Quantified Difference | Qualitative difference in mechanism: cp028 stalls at B to Bact transition, while Spliceostatin A inhibits SF3B complex, an earlier stage. |
| Conditions | In vitro splicing assay using human HeLa cell nuclear extracts |
Why This Matters
This unique mechanism provides a distinct chemical probe for dissecting the dynamics of spliceosome activation, which is not achievable with other splicing inhibitors.
- [1] Sidarovich, A., Will, C. L., Anokhina, M. M., Ceballos, J., Sievers, S., Agafonov, D. E., Samatov, T., Bao, P., Kastner, B., Urlaub, H., Waldmann, H., & Lührmann, R. (2017). Identification of a small molecule inhibitor that stalls splicing at an early step of spliceosome activation. eLife, 6, e23533. View Source
- [2] Effenberger, K. A., et al. (2017). 'A high-throughput splicing assay identifies new classes of inhibitors of human and yeast spliceosomes.' Journal of Biomolecular Screening. View Source
